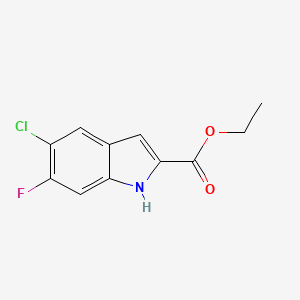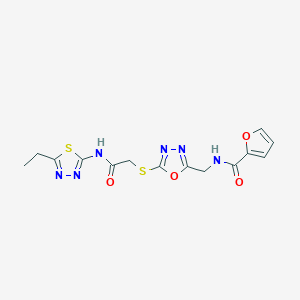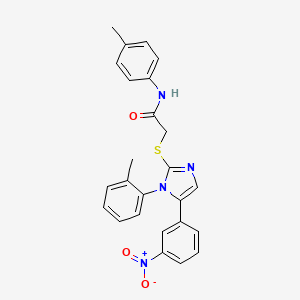![molecular formula C19H18Cl3N3O3 B2497528 Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate CAS No. 1214168-03-2](/img/structure/B2497528.png)
Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like this involves multiple steps, starting from basic chemical precursors to the final compound. A related process is observed in the synthesis of 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, which is characterized by IR, 1H NMR, 13C NMR, and further supported by single-crystal X-ray diffraction. This method showcases the layered approach to synthesizing structurally complex molecules through a series of reactions, each adding to the compound's final structure (Şahin et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed through techniques like X-ray crystallography, which reveals the arrangement of atoms in three dimensions. The aforementioned compound's structure was optimized using density functional theory (DFT), indicating the importance of theoretical models in understanding chemical structures. The molecules are linked by hydrogen bonds and π…π interactions, stabilizing the crystal structure (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving this compound can be diverse, depending on the functional groups present in the molecule. The study of similar compounds shows that they participate in a variety of reactions, including Michael addition and cycloaddition, indicating a rich chemistry that can be explored for synthesizing new derivatives and exploring their properties (Fatma et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often determined through empirical studies, with crystallography providing insight into the solid-state structure, which in turn influences the compound's physical properties (Şahin et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the compound's molecular structure. The presence of chlorophenyl and dichloropyridine groups, for example, can significantly affect the compound's reactivity towards nucleophiles and electrophiles. Studies on similar compounds using DFT and NMR spectroscopy provide detailed insights into their electronic structure and reactivity (Fatma et al., 2017).
Applications De Recherche Scientifique
Analytical Methodologies for Detection
A sensitive and specific assay utilizing high-performance liquid chromatography (HPLC) with tandem mass spectrometric (MS-MS) detection has been developed for the determination of a related compound, L-745,870, a potential antipsychotic agent. This method offers precision, accuracy, and sensitivity for pharmacokinetic studies in human subjects following a single dose, demonstrating the compound's relevance in medical research and its potential therapeutic applications (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Metabolic Studies
Research into the metabolism of L-745,870, a dopamine D(4) selective antagonist, in rats, monkeys, and humans has identified major metabolic pathways, including N-dealkylation and the formation of a novel mercapturic acid adduct. This work contributes to understanding the biotransformation and potential therapeutic roles of similar compounds (Zhang, Kari, Davis, Doss, Baillie, & Vyas, 2000).
Structural Analysis and Characterization
Synthetic efforts and structural analyses have been made to study related compounds, highlighting their chemical synthesis, characterization, and potential applications. For instance, the synthesis and characterization of 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one provide insights into the molecular structure and interactions, essential for understanding the chemical properties and biological activities of related compounds (Şahin, Özkan, Köksal, & Işık, 2012).
Novel Synthesis Methods
Innovative synthetic methodologies have been developed for related compounds, demonstrating the chemical versatility and potential for generating new therapeutic agents. For example, a new method for synthesizing methyl-4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)methyl]-1-piperazine carboxylate showcases the advancement in synthetic organic chemistry and its implications for drug development (Kasatkin, Nazarov, Galan, Babkin, Mitrofanov, Goncharov, Shcherbakov, & Stepanov, 2009).
Metal-Based Chemotherapy
Exploratory research into metal-based chemotherapy against tropical diseases has involved the synthesis and characterization of copper(II) and gold(I) complexes with related compounds, such as clotrimazole and ketoconazole. This innovative approach toward drug design and disease treatment underscores the potential biomedical applications of these and similar compounds in addressing global health challenges (Navarro, Lehmann, Cisneros-Fajardo, Fuentes, Sánchez-Delgado, Silva, & Urbina, 2000).
Propriétés
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3O3/c1-28-19(27)17(12-4-2-3-5-13(12)20)24-8-10-25(11-9-24)18(26)16-14(21)6-7-15(22)23-16/h2-7,17H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBVZZGNEFGNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCN(CC2)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)

![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)
![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)
![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)

![N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497456.png)


![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)
![3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2497461.png)
![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)